1-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile is a fluorinated compound with a molecular weight of 186.23 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile typically involves the reaction of piperidine derivatives with fluorinated reagents. One common method includes the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating agent . The reaction conditions often involve moderate temperatures and the presence of a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to modulation of enzymatic activities or receptor interactions, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Fluoro-2-hydroxypropyl)pyridine-3-carbonitrile
- 1-(3-Fluoro-2-hydroxypropyl)piperidine-4-carbonitrile
- 1-(3-Fluoro-2-hydroxypropyl)piperidine-2-carbonitrile
Uniqueness: 1-(3-Fluoro-2-hydroxypropyl)piperidine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity. The presence of both a fluorine atom and a hydroxyl group on the propyl chain enhances its versatility in chemical synthesis and potential biological activity .
Eigenschaften
Molekularformel |
C9H15FN2O |
---|---|
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
1-(3-fluoro-2-hydroxypropyl)piperidine-3-carbonitrile |
InChI |
InChI=1S/C9H15FN2O/c10-4-9(13)7-12-3-1-2-8(5-11)6-12/h8-9,13H,1-4,6-7H2 |
InChI-Schlüssel |
YOYPXNVXNCDFKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC(CF)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.